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Compound of Interest

Compound Name: Filanesib hydrochloride

Cat. No.: B598473

Filanesib hydrochloride, also known as ARRY-520, is a potent and highly selective small-
molecule inhibitor of the kinesin spindle protein (KSP), which has been investigated for its
potential as an antineoplastic agent, particularly in the treatment of multiple myeloma.[1][2][3]
This technical guide provides a comprehensive overview of its chemical structure,
physicochemical properties, mechanism of action, and a summary of key experimental findings
for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Filanesib hydrochloride is the hydrochloride salt of Filanesib. It is a synthetic compound
belonging to the class of organic compounds known as phenylbutylamines.[4] The chemical
and physical properties are summarized in the table below.
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Identifier Value Source(s)

(2S)-2-(3-aminopropyl)-5-(2,5-
difluorophenyl)-N-methoxy-N-

IUPAC Name methyl-2-phenyl-1,3,4- [5]
thiadiazole-3-

carboxamide;hydrochloride

ARRY-520 hydrochloride,

Synonyms Filanesib hydrochloride [5]
[USAN]

CAS Number 1385020-40-5 [5]

Molecular Formula C20H23CIF2N40O2S [51[6]

Molecular Weight 456.94 g/mol [7]

CN(C(=O)N1--INVALID-LINK--
SMILES (5]
(CCCN)C3=CC=CC=C3)0C.Cl

CTAIFVHCDONNPS-
InChl Key [4][51[8]
BDQAORGHSA-N

Table 1: Chemical Identifiers and Properties of Filanesib Hydrochloride.

Solubility

Filanesib hydrochloride exhibits the following solubility characteristics:

Concentration

Solvent Solubility Source(s)
(Molar)

DMSO 84 mg/mL 183.83 mM [9]

DMSO 91 mg/mL 199.15 mM [9]

Table 2: Solubility of Filanesib Hydrochloride.Note: The use of fresh DMSO is recommended
as moisture can reduce solubility.[9]
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Mechanism of Action

Filanesib is a potent, selective, and noncompetitive inhibitor of the Kinesin Spindle Protein
(KSP), also known as Eg5 or KIF11.[10][11] KSP is an ATP-dependent microtubule motor
protein crucial for the formation of bipolar spindles during the early stages of mitosis.[3][10] By
inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of
monopolar spindles.[4][10] This disruption of the mitotic spindle activates the spindle assembly
checkpoint, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis
(programmed cell death) in rapidly dividing cancer cells.[10][12]

A key advantage of targeting KSP is its specific role in mitosis. Unlike tubulin-targeting agents
(e.g., taxanes), KSP is not involved in postmitotic processes like neuronal transport.[10] This
specificity means Filanesib is not associated with the peripheral neuropathy commonly
observed with other antimitotic agents.[10]
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Caption: Mechanism of action of Filanesib targeting KSP.
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Preclinical and Clinical Efficacy

Filanesib has demonstrated significant anti-proliferative activity in a wide range of preclinical

models and has been evaluated in several clinical trials.

In Vitro Activity

Filanesib shows subnanomolar potency in both enzymatic and cellular assays.[4] It is effective

against a broad spectrum of human tumor cell lines, including leukemias and solid tumors.[11]

Assay Type

Target/Cell Line

ICso0 | ECs0 Source(s)

Enzymatic Assay

Human KSP

ICso: 6 NM [13][11][12]

Various human and

ECs0:0.4nM -14.4

Cell Proliferation ] [11]
rodent tumor cell lines  nM
Cell Proliferation HCT-15 (Colon) ECso: 3.7 nM [14]
NCI/ADR-RES
Cell Proliferation (Ovarian, drug- ECso: 14 nM [14]
resistant)
] ] K562/ADR (Leukemia,
Cell Proliferation ] ECso0: 4.2 nM [14]
drug-resistant)
Type Il EOC
_ _ o , Glso: 0.0015 pM (1.5
Cell Proliferation (Epithelial Ovarian [14]

Cancer)

nM)

Table 3: In Vitro Potency of Filanesib.

Clinical Trials

Filanesib has been evaluated in Phase 1 and 2 clinical trials, primarily in patients with

advanced solid tumors and relapsed/refractory multiple myeloma.[2][15]
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Trial Phase

Patient
Population

Treatment
Regimen

Key Findings Source(s)

Phase 1

Advanced Solid

Tumors

Filanesib
monotherapy (1-

hr IV infusion)

MTD: 2.50
mg/mz/cycle.
DLTs: primarily
neutropenia. No
neurotoxicity [15]
observed.

Evidence of KSP
inhibition in

patient biopsies.

Phase 1/2

Relapsed/Refract
ory Multiple

Myeloma

Filanesib

monotherapy

MTD: 1.50

mg/mz?/day (Days

1 & 2 of 14-day

cycles) with

: : [2][3][16]
filgrastim

support. Overall

Response Rate

(ORR): 16%.

Phase 2

Relapsed/Refract
ory Multiple

Myeloma

Filanesib +

Dexamethasone

ORR: 15%.
Responders
correlated with
low baseline [2][17]
levels of al-acid
glycoprotein

(AAG).

Phase 1/2

Relapsed/Refract
ory Multiple

Myeloma

Filanesib +
Bortezomib +

Dexamethasone

ORR: 43%.

Favorable safety

profile.

En(.:o.uréglng [16]
activity in

patients with

1921 gain and

t(11;14).
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Table 4: Summary of Key Clinical Trial Data for Filanesib.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for reproducing and building upon scientific
findings. The following sections outline the methodologies used in key studies of Filanesib.

KSP Inhibition Assay (ICso Determination)

While the specific proprietary assay details are not fully public, a representative KSP inhibition
assay generally involves the following steps:

e Reagents: Recombinant human KSP motor domain, microtubules, ATP, and a phosphate
detection agent (e.g., malachite green).

e Procedure:

[¢]

KSP enzyme is incubated with varying concentrations of Filanesib in a microplate.

[e]

Microtubules are added to the mixture.

o

The enzymatic reaction is initiated by the addition of ATP.

[¢]

The plate is incubated to allow for ATP hydrolysis by KSP.

o

The reaction is stopped, and the amount of inorganic phosphate released is quantified
using a colorimetric agent.

o Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and
the ICso value is determined using a standard dose-response curve fitting model.

Cell Proliferation Assay (ECso Determination)

The anti-proliferative effects of Filanesib are typically measured using a cell viability assay such
as the MTT or CellTiter-Glo assay.

o Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
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o Treatment: Cells are treated with a serial dilution of Filanesib for a specified period (e.g., 48
or 72 hours).

 Viability Assessment (MTT Example):

o MTT reagent is added to each well and incubated, allowing viable cells to convert the
tetrazolium salt into formazan crystals.

o A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
o The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

o Data Analysis: Absorbance values are normalized to untreated controls, and the ECso is
calculated by plotting the percentage of cell viability against the drug concentration.

Clinical Trial Methodology (Phase 1/2 Study in Multiple
Myeloma - NCT00821249)

This open-label study was designed to assess the safety, tolerability, and efficacy of Filanesib.

[2]
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Caption: Workflow for the Phase 1/2 clinical trial of Filanesib.
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» Patient Population: Patients with relapsed/refractory multiple myeloma who had received
prior therapies.[2]

e Phase 1 (Dose Escalation):

o A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated
Dose (MTD).[15]

o Filanesib was administered as an IV infusion on Days 1 and 2 of a 14-day cycle.[2]

o Dose-limiting toxicities (DLTs), such as febrile neutropenia, were monitored. Prophylactic
filgrastim was incorporated to manage neutropenia.[2]

e Phase 2 (Expansion Cohorts):

o Patients were enrolled into cohorts to receive Filanesib at the MTD, either as a single
agent or in combination with low-dose dexamethasone.[2]

o The primary endpoint was the Overall Response Rate (ORR), assessed using standard
criteria for multiple myeloma.

e Pharmacokinetics and Biomarker Analysis:
o Plasma samples were collected to evaluate the pharmacokinetic profile of Filanesib.[15]

o Exploratory analyses were conducted to identify potential biomarkers of response, such as
baseline levels of al-acid glycoprotein.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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